molecular formula C18H24N6O2 B14936401 N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14936401
M. Wt: 356.4 g/mol
InChI Key: HATTVOPIQMEUAB-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both an acetylamino group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring through a click chemistry reaction, which is known for its efficiency and high yield . The cyclohexyl group is then introduced through a nucleophilic substitution reaction. The final step involves the acetylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the acetylamino group can produce primary amines .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of both an acetylamino group and a tetrazole ring allows for versatile reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H24N6O2/c1-14(25)20-15-6-5-7-16(10-15)21-17(26)11-18(8-3-2-4-9-18)12-24-13-19-22-23-24/h5-7,10,13H,2-4,8-9,11-12H2,1H3,(H,20,25)(H,21,26)

InChI Key

HATTVOPIQMEUAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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